N-benzhydryl-2,2-diphenylpentanamide
Description
N-Benzhydryl-2,2-diphenylpentanamide is a synthetic amide derivative characterized by a pentanamide backbone substituted with a benzhydryl (diphenylmethyl) group at the nitrogen atom and two phenyl groups at the 2-position of the pentanamide chain. This structure confers significant steric bulk and lipophilicity, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C30H29NO |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
N-benzhydryl-2,2-diphenylpentanamide |
InChI |
InChI=1S/C30H29NO/c1-2-23-30(26-19-11-5-12-20-26,27-21-13-6-14-22-27)29(32)31-28(24-15-7-3-8-16-24)25-17-9-4-10-18-25/h3-22,28H,2,23H2,1H3,(H,31,32) |
InChI Key |
DUHJNVFLDMGPMC-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Backbone and Substituent Analysis
The pentanamide backbone is shared with compounds such as 5-(4-(2,3-dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide () and N-(2-(tert-butyl)phenyl)-4-((steroid-core)pentanamide (). Key differentiating factors include:
- 2,2-Diphenyl substitution : The dual phenyl groups at the pentanamide’s 2-position introduce steric hindrance, which may limit rotational freedom and alter binding affinity compared to analogs with single aryl substituents (e.g., ’s 2-acetyl-3-methyl-N-phenylbutanamide) .
Functional Group Impact on Bioactivity
- Amide vs. Sulfonamide : Unlike W-18 and W-15 (), which contain sulfonamide groups, the target compound’s amide linkage is less acidic, reducing ionization at physiological pH and possibly delaying metabolic clearance .
- Aromatic Substitutions: The benzhydryl and diphenyl groups resemble the 2-phenylethyl motifs in fentanyl analogs () but lack the piperidinyl core critical for opioid receptor binding.
Hypothetical Pharmacological Profile
Based on structural analogs:
- Antimicrobial Potential: Benzimidazole-containing amides () show antimicrobial activity, but the target compound’s lack of heterocyclic rings may shift efficacy toward anti-inflammatory or anticancer targets .
- Metabolic Stability : The benzhydryl group may slow hepatic metabolism compared to smaller substituents (e.g., ’s formylhydrazine-phenyl butanamide), extending half-life .
Data Tables
Table 1: Structural Comparison of Selected Amides
Table 2: Functional Group Influence on Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
